molecular formula C19H15BrCl2N4OS B11773708 2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11773708
M. Wt: 498.2 g/mol
InChI Key: LFCLAHVUGABCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Allyl and Bromophenyl Groups: The allyl and bromophenyl groups can be introduced through substitution reactions using suitable reagents.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions at the triazole ring can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit the activity of certain enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both allyl and bromophenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H15BrCl2N4OS

Molecular Weight

498.2 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H15BrCl2N4OS/c1-2-9-26-18(13-5-3-4-6-14(13)20)24-25-19(26)28-11-17(27)23-16-10-12(21)7-8-15(16)22/h2-8,10H,1,9,11H2,(H,23,27)

InChI Key

LFCLAHVUGABCNY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.